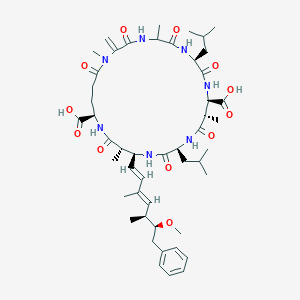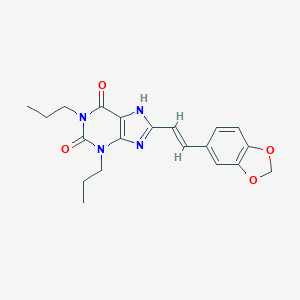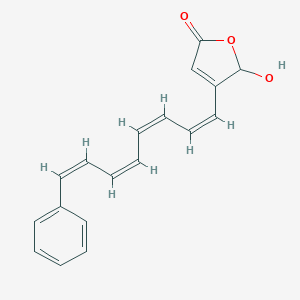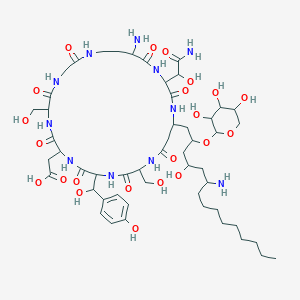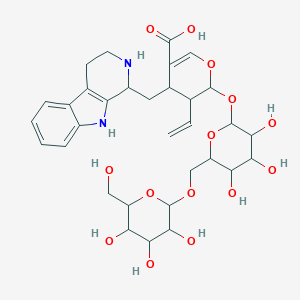![molecular formula C18H15ClSi B233679 (E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid CAS No. 141847-13-4](/img/structure/B233679.png)
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid is a chemical compound with the molecular formula C20H35O4. It is an ester derivative of butanedioic acid (succinic acid) and is characterized by the presence of a dodecenyl group and a 2-methylpropyl group. This compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester typically involves the esterification of butanedioic acid with dodecenyl alcohol and 2-methylpropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester is carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, with the reaction mixture being constantly stirred and heated. The ester is then separated from the reaction mixture using techniques such as distillation or extraction.
化学反应分析
Types of Reactions
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
科学研究应用
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the manufacture of polymers, resins, and plasticizers.
作用机制
The mechanism of action of butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanedioic acid and the corresponding alcohols, which can then participate in various biochemical processes. The dodecenyl group may interact with lipid membranes, affecting their structure and function.
相似化合物的比较
Similar Compounds
Butanedioic acid, bis(2-methylpropyl) ester: Similar structure but with two 2-methylpropyl groups instead of one dodecenyl group.
Butanedioic acid, dodecenyl-, bis(2-methylpropyl) ester: Contains two 2-methylpropyl groups and one dodecenyl group.
Butanedioic acid, dodecenyl-, mono(ethyl) ester: Similar structure but with an ethyl group instead of a 2-methylpropyl group.
Uniqueness
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid is unique due to the presence of both a dodecenyl group and a 2-methylpropyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it suitable for specific industrial and research applications that other similar compounds may not be able to fulfill.
属性
CAS 编号 |
141847-13-4 |
|---|---|
分子式 |
C18H15ClSi |
分子量 |
340.5 g/mol |
IUPAC 名称 |
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid |
InChI |
InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-18(20(22)23)15-19(21)24-16-17(2)3/h8-9,17-18H,4-7,10-16H2,1-3H3,(H,22,23)/b9-8+ |
InChI 键 |
CTQNIJLFRBJWKZ-CMDGGOBGSA-N |
手性 SMILES |
CCCCC/C=C/CCCCCC(CC(=O)OCC(C)C)C(=O)O |
SMILES |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
规范 SMILES |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
同义词 |
A mixture of: isobutyl hydrogen 2-(α-2,4,6-trimethylnon-2-enyl)succinate isobutyl hydrogen 2-(-2,4,6-trimetyhylnon-2-enyl)succinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)

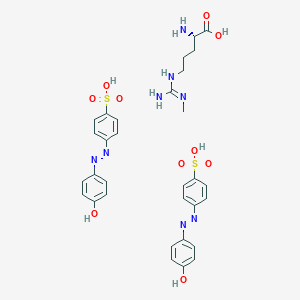
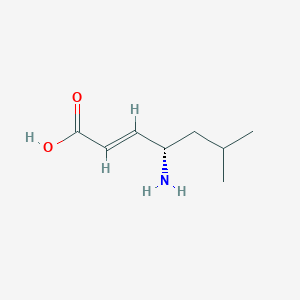
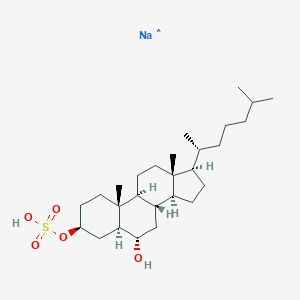
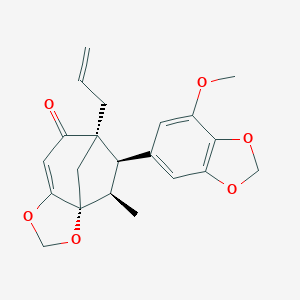

![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
